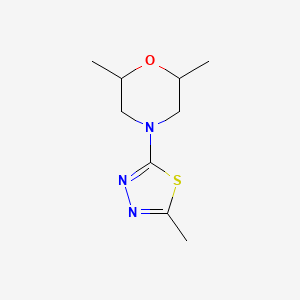
4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid is a chemical compound . It is a derivative of benzothiophene, which is a type of heterocyclic compound . The compound has a molecular weight of 196.2 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .Applications De Recherche Scientifique
Liquid Crystalline Properties
Research into liquid crystalline properties of benzothiophene derivatives, including compounds structurally related to 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid, has been conducted. Chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid were synthesized, exhibiting mesomorphic behavior. Specifically, the introduction of lateral substituents such as fluoro led to a reduction in polymorphism, with only the SmA phase remaining. This suggests potential applications in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Košata et al., 2004).
Antibacterial Agents
Compounds structurally similar to this compound have been evaluated for their antibacterial properties. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were synthesized, showing significant antibacterial activity. These findings highlight the potential of such compounds in the development of new antibiotics, contributing to the ongoing battle against resistant bacterial strains (Egawa et al., 1984).
Photophysical Properties
The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, which share a functional similarity with this compound, has unveiled novel photophysical behaviors. These compounds exhibit dual emissions (normal and ESIPT emissions) along with large Stokes shifts, suggesting their utility in the development of advanced fluorescence-based sensors and imaging agents (Padalkar & Sekar, 2014).
Fluorescent Probes
Fluorophenol derivatives, structurally related to this compound, have been developed into fluorescent probes capable of sensing magnesium and zinc cations. These probes exhibit high sensitivity to pH changes, particularly around the physiological range, making them suitable for biological studies and environmental monitoring (Tanaka et al., 2001).
High-Performance Liquid Chromatography (HPLC)
The development of high-performance liquid chromatography (HPLC) methods for the detection of carboxylic acids, using derivatives similar to this compound, has improved the sensitivity and specificity of analytical techniques. These advancements facilitate the detection of low femtomole levels of carboxylic acids, crucial for environmental analysis, food safety, and biomedical research (Tsuchiya et al., 1982).
Propriétés
IUPAC Name |
4-fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETAMNHDTTYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CSC2=C1O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803718.png)



![N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2803723.png)



![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

